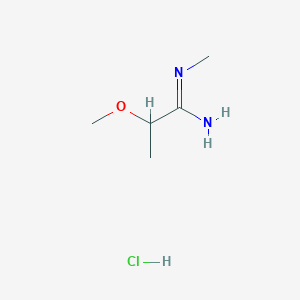

Methyl (2-((2-methylbenzyl)amino)-2-oxoethyl) isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

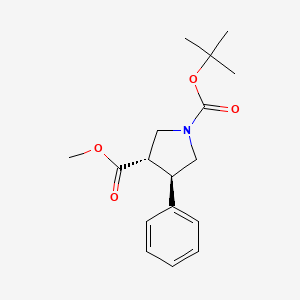

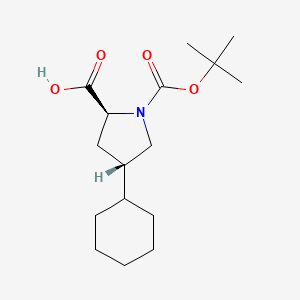

“Methyl (2-((2-methylbenzyl)amino)-2-oxoethyl) isophthalate” is an organic compound. It contains a benzyl group, which is a common functional group in organic chemistry, consisting of a phenyl group (a six-membered aromatic ring) attached to a methyl group . It also contains an amino group (-NH2), which is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms . The isophthalate part of the molecule suggests it might be a derivative of isophthalic acid, which is a type of phthalic acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and amino groups, as well as the isophthalate ester, would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amino group might be involved in acid-base reactions, while the ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications

Synthesis and Structure of Mixed-Valence Oxovanadium Entities:

- Research conducted by Mondal et al. (2005) highlights the synthesis of dinuclear (V(IV)V(V)) oxophenoxovanadates using a heptadentate ligand similar to Methyl (2-((2-methylbenzyl)amino)-2-oxoethyl) isophthalate. The study details the structural and spectral properties of these complexes, contributing to the understanding of mixed-valence chemistry.

Chemoselective Methylation of Functionalized Anilines:

- The work by Selva et al. (2003) explores the methylation of functionalized anilines, including those similar to this compound. This research is significant for organic synthesis, demonstrating selective methylation without side processes.

Molecular Structure and Antioxidant Activity of Phthalide Derivatives:

- Yılmaz et al. (2020) investigated the structure of a novel phthalide derivative, providing insights into its molecular structure, antioxidant activity, and DNA binding affinity (Yılmaz et al., 2020). This research is pertinent to pharmacology and biochemistry.

Synthesis of Beta-Amino and Alpha, Beta-Diamino Esters:

- Research by Couturier et al. (2006) on the synthesis of beta-amino and alpha, beta-diamino esters using an aziridinium intermediate is relevant to medicinal chemistry and the development of pharmaceutical compounds.

Enantioselective Addition of Diethylzinc to Aryl Aldehydes:

- The study by Liu et al. (2001) demonstrates the catalytic enantioselective addition of diethylzinc to aryl aldehydes using aminonaphthols. This research provides valuable insights into asymmetric synthesis, a crucial aspect of drug development.

Flexible Metal Organic Frameworks (MOFs) with Gas Sorption Capability:

- Research on flexible MOFs by Ju and Yuan (2013) involves a semi-rigid ligand similar to this compound. This study highlights the potential of MOFs in gas storage and separation applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-O-methyl 3-O-[2-[(2-methylphenyl)methylamino]-2-oxoethyl] benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-13-6-3-4-7-16(13)11-20-17(21)12-25-19(23)15-9-5-8-14(10-15)18(22)24-2/h3-10H,11-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGOGDQGAXHUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)

![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)

![1-Methyl-5-[(2-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829492.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)